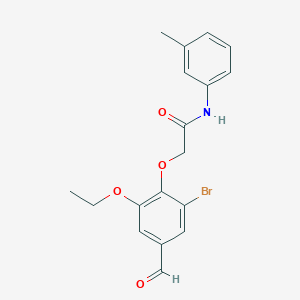
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H18BrNO4, and it has a molecular weight of 392.24 . The structure includes a bromo group (Br), an ethoxy group (C2H5O), a formyl group (CHO), and a phenoxy group (C6H5O) attached to a phenyl ring. An acetamide group (CH3CONH) is also attached to the phenyl ring .Applications De Recherche Scientifique
Pharmacological Potential
- Derivatives of 2-phenoxyacetamide, which include compounds similar to 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide, have been synthesized and assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These compounds were found to have comparable activities to standard drugs due to the presence of specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Activity
- Derivatives of phenoxyacetamide, including those structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness in combating microbial infections (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant Properties
- Bromophenol derivatives, similar in structure to this compound, have been isolated from marine algae and demonstrated potent radical scavenging activity. These compounds may have potential applications as natural antioxidants in food or pharmaceuticals (Li, Li, Gloer, & Wang, 2012).
Chemical Synthesis and Reactions
- The compound has been used in various chemical synthesis processes. For example, its synthesis involved esterification and subsequent reactions to yield different derivatives, which were then characterized by spectroscopic and structural analysis. These processes are fundamental in understanding and developing new chemical entities for various applications (Arafat et al., 2022).
Supramolecular Assembly
- Certain halogenated N,2-diarylacetamides, structurally similar to this compound, have been studied for their molecular conformations and supramolecular assembly. These studies provide insights into the molecular interactions and potential applications in materials science (Nayak et al., 2014).
Propriétés
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUIHGCCKFUDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)
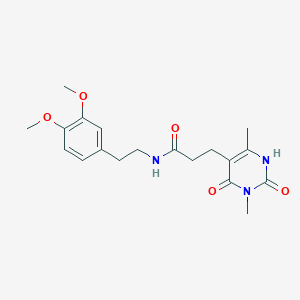
![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2357419.png)
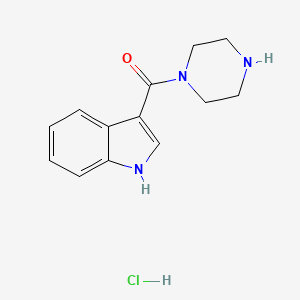

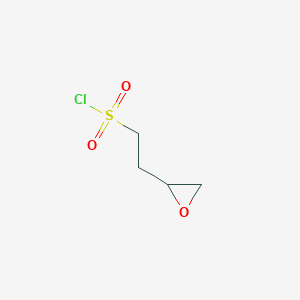

![(E)-4-(Dimethylamino)-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]but-2-enamide](/img/structure/B2357424.png)
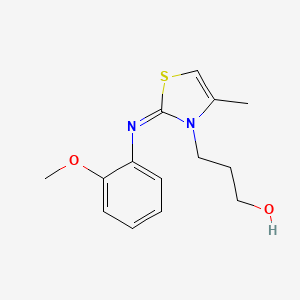
![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)
